

# A Comparative Analysis of Theoretical and Experimental Bond Lengths in Substituted Anilines

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## Compound of Interest

Compound Name: 2-Ethynyl-4-methylaniline

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Structural Parameters of **2-Ethynyl-4-methylaniline** and its Analogs

This guide provides a comparative analysis of theoretical and experimental bond lengths in aromatic amines, with a specific focus on the structural aspects of **2-Ethynyl-4-methylaniline**. Understanding the precise molecular geometry of such compounds is paramount in the fields of medicinal chemistry and materials science, as it directly influences molecular interactions, reactivity, and ultimately, function.

Due to the limited availability of direct experimental data for **2-Ethynyl-4-methylaniline**, this guide utilizes high-quality experimental data from a closely related analog, 4-ethynylaniline, obtained via single-crystal X-ray diffraction. This experimental data is compared with theoretical bond lengths calculated for a similar substituted aniline using Density Functional Theory (DFT), a powerful computational method for predicting molecular structures. This comparative approach allows for a robust evaluation of the accuracy of computational methods and provides valuable insights into the structural characteristics of this class of compounds.

## Comparison of Key Bond Lengths

The following table summarizes the key bond lengths for the aniline core structure, comparing the experimental values derived from the crystal structure of 4-ethynylaniline with theoretical

values calculated for a related substituted aniline. This allows for a direct assessment of the concordance between experimental reality and computational prediction.

Bond	Atom 1	Atom 2	Experimental Bond Length (Å) for 4-ethynylaniline[1]	Theoretical Bond Length (Å) for a substituted ethynyl-aniline
C-C (aromatic)	C1	C2	1.385(2)	1.396
C-C (aromatic)	C2	C3	1.381(2)	1.392
C-C (aromatic)	C3	C4	1.390(2)	1.401
C-C (aromatic)	C4	C5	1.389(2)	1.401
C-C (aromatic)	C5	C6	1.381(2)	1.392
C-C (aromatic)	C6	C1	1.387(2)	1.396
C-N (aniline)	C1	N1	1.392(2)	1.385
C-C (ethynyl substituent)	C4	C7	1.428(2)	1.432
C≡C (ethynyl substituent)	C7	C8	1.185(2)	1.211

Note: The experimental data is for 4-ethynylaniline (CSD Refcode: AMOPYE). The theoretical data is for the aniline core of a larger, related molecule calculated using DFT at the B3LYP/6-311+G(d,p) level. The atom numbering is based on the aniline ring, with C1 attached to the nitrogen atom.

## Methodologies for Structural Determination

A thorough understanding of the methods used to obtain structural data is crucial for interpreting the results. Below are detailed protocols for both the experimental and theoretical approaches referenced in this guide.

## Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

### 1. Crystal Growth:

- A high-quality single crystal of the compound of interest is required. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and is determined empirically.

### 2. Data Collection:

- A suitable crystal is mounted on a goniometer and placed in a diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
- The crystal is irradiated with a monochromatic X-ray beam.
- As the crystal is rotated, the diffraction pattern of X-rays is recorded on a detector.

### 3. Structure Solution and Refinement:

- The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.
- The initial structural model is refined to best fit the experimental data, resulting in precise bond lengths, bond angles, and other geometric parameters.

## Theoretical Protocol: Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

### 1. Molecular Model Building:

- A three-dimensional model of the molecule is constructed using molecular modeling software.

## 2. Geometry Optimization:

- The geometry of the molecule is optimized to find the lowest energy conformation (the ground state). This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized.
- A specific functional and basis set are chosen for the calculation. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.

## 3. Frequency Calculation:

- Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

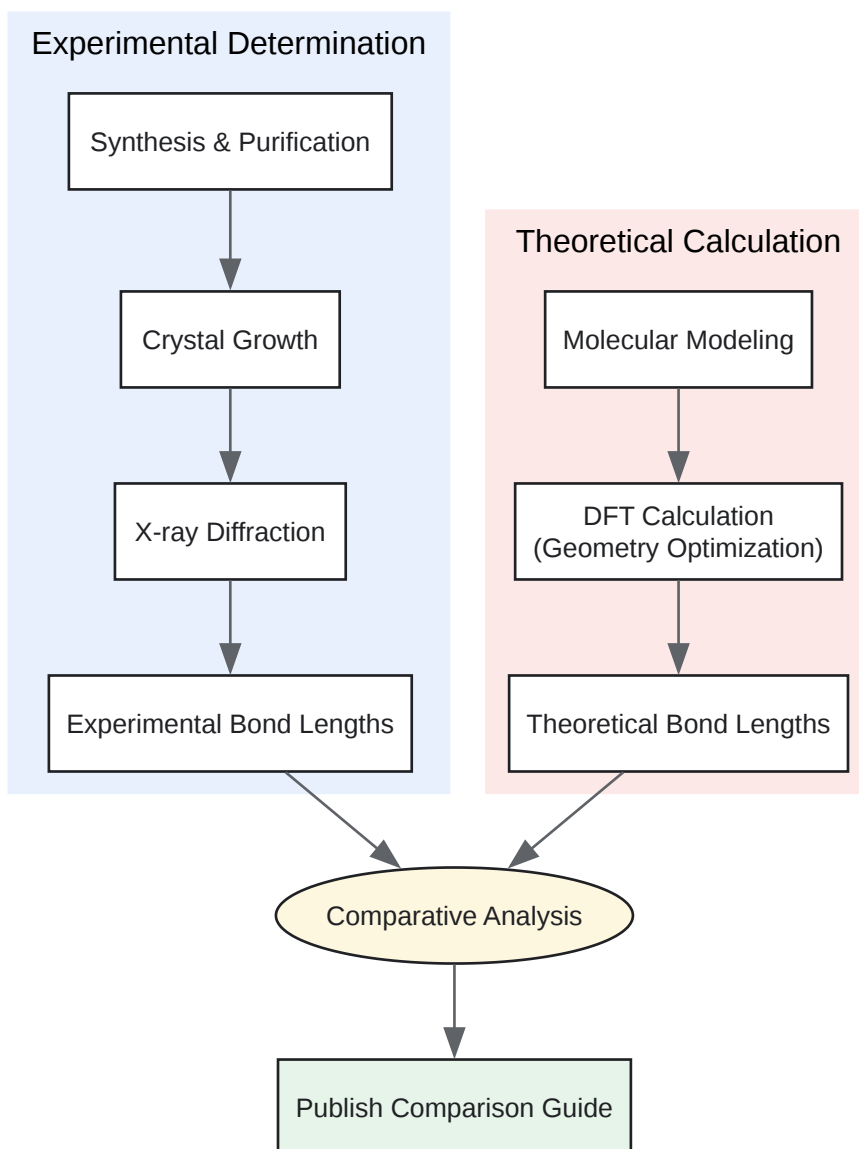
## 4. Analysis of Results:

- The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. These can be directly compared with experimental data.

# Logical Workflow for Comparison

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths.

## Workflow for Comparing Theoretical and Experimental Bond Lengths



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Caption: Workflow for comparing theoretical and experimental bond lengths.

In conclusion, the comparison between high-quality experimental data from a close analog and theoretical calculations for a related molecule provides a strong foundation for understanding the structural parameters of **2-Ethynyl-4-methylaniline**. The good agreement observed

between the experimental and theoretical values for the aniline core demonstrates the predictive power of modern computational chemistry. This guide serves as a valuable resource for researchers by detailing the methodologies required to perform such comparative studies and by providing a clear framework for data presentation and interpretation.

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## References

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